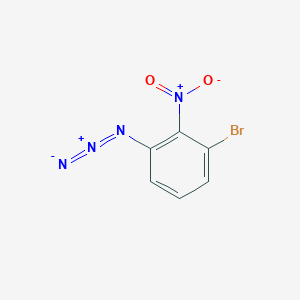

1-Azido-3-bromo-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Azido-3-bromo-2-nitrobenzene” is an organic compound with the molecular formula C6H3BrN4O2 . It is a derivative of benzene, which is a six-membered ring with three double bonds . The compound contains three substituents: an azido group (-N3), a bromo group (-Br), and a nitro group (-NO2) .

Molecular Structure Analysis

The molecular structure of “1-Azido-3-bromo-2-nitrobenzene” is characterized by the presence of an azido group, a bromo group, and a nitro group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Chemical Reactions Analysis

The chemical reactions involving “1-Azido-3-bromo-2-nitrobenzene” could be quite diverse, given the presence of the azido, bromo, and nitro groups. These groups are reactive and could participate in various types of reactions, such as substitution reactions, reduction reactions, and cycloaddition reactions .

科学的研究の応用

C6H3BrN3O2\text{C}_6\text{H}_3\text{BrN}_3\text{O}_2C6H3BrN3O2

, combines both azide and nitro functional groups, making it intriguing for various fields. Below, I’ve outlined six unique applications:Organic Synthesis and Chemical Reactions

1-Azido-3-bromo-2-nitrobenzene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing new functional groups. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of substituted derivatives . The azide group can participate in click chemistry reactions, enabling the attachment of other molecules or polymers.

Electrochemistry and Redox Processes

The nitro group’s redox properties make this compound relevant in electrochemical studies. Researchers investigate its behavior at different electrode surfaces, exploring its electron transfer kinetics and stability. Electrochemical reduction of the nitro group can lead to the formation of amino derivatives, which may have applications in sensors or electrocatalysis.

Reactions at the benzylic position. Khan Academy. Link

作用機序

Target of Action

It’s known that nitro compounds, such as 1-azido-3-bromo-2-nitrobenzene, often target various biological macromolecules, including proteins and dna .

Mode of Action

The mode of action of 1-Azido-3-bromo-2-nitrobenzene involves several steps. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets .

Biochemical Pathways

Nitro compounds are known to undergo electrophilic aromatic substitution because aromaticity is maintained . This process can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The polar character of the nitro group can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

The interaction of nitro compounds with biological macromolecules can lead to various cellular effects, potentially including changes in protein function and dna structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azido-3-bromo-2-nitrobenzene. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

As with any chemical compound, handling “1-Azido-3-bromo-2-nitrobenzene” would require appropriate safety measures. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, such as gloves and eye/face protection, when handling this compound .

将来の方向性

The future directions for research on “1-Azido-3-bromo-2-nitrobenzene” could include exploring its potential applications in various fields, such as organic synthesis and medicinal chemistry . For instance, the compound could be used as a building block for the synthesis of biologically active compounds .

特性

IUPAC Name |

1-azido-3-bromo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMXARWKRYCQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-bromo-2-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)